The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1972, revolutionized base-labile amine protection in peptide synthesis. Unlike earlier acid-labile groups (e.g., Boc), Fmoc offered orthogonal deprotection under mild basic conditions (piperidine/DMF) without compromising acid-labile side-chain protectants or resin linkages [1] [4]. This innovation enabled the Fmoc/tBu strategy, now the cornerstone of solid-phase peptide synthesis (SPPS). Initial cysteine protection relied on Fmoc-Cl (fluorenylmethyl chloroformate), but its high reactivity caused oligopeptide formation via unintended carboxylate activation. Fmoc-OSu derivatives emerged in the 1980s as refined alternatives, providing controlled acylation kinetics and minimizing dipeptide impurities [3] [6].
Fmoc-Cys-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a crystalline reagent (CAS 82911-69-1) specifically engineered for cysteine-selective protection. Its succinimidyl ester moiety reacts efficiently with cysteine’s α-amino group under mild Schotten-Baumann conditions (NaHCO₃/dioxane/H₂O), forming stable Fmoc-Cys-OH derivatives [2] [3]. Key advantages include:
Cysteine introduces unique complexities in SPPS:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3